molecular formula C17H16N2O4S B5828216 3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid CAS No. 433943-36-3

3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid

Cat. No.: B5828216
CAS No.: 433943-36-3
M. Wt: 344.4 g/mol
InChI Key: CLLNJKYTWBVSTI-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid is a benzoic acid derivative featuring a 2-methyl substituent and a carbamothioylamino group linked to a 4-methoxybenzoyl moiety. The carbamothioylamino (-NH-C(S)-NH-) group introduces hydrogen-bonding and metal-coordination capabilities, while the 4-methoxybenzoyl group enhances lipophilicity compared to hydroxylated analogs.

Synthesis likely involves coupling 3-amino-2-methylbenzoic acid with a 4-methoxybenzoyl isocyanate or via thiosemicarbazide intermediates, as seen in related compounds .

Properties

IUPAC Name

3-[(4-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-10-13(16(21)22)4-3-5-14(10)18-17(24)19-15(20)11-6-8-12(23-2)9-7-11/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLNJKYTWBVSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355493
Record name 3-[(4-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433943-36-3
Record name 3-[(4-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid typically involves multi-step organic reactions One common method includes the acylation of 2-methylbenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbamothioylamino group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 3-[(4-methoxybenzoyl)amino]-2-methylbenzoic acid.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The carbamothioylamino group may form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in the acyl substituent attached to the carbamothioylamino group, influencing physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Notable Features
3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid (Target) - C₁₇H₁₇N₂O₄S* ~381.4* 4-Methoxybenzoyl Enhanced lipophilicity due to methoxy group; potential antioxidant activity .
3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]-2-methylbenzoic acid 434308-44-8 C₁₇H₁₅ClN₂O₄S 378.83 2-(4-Chlorophenoxy)acetyl Chlorine atom increases electronegativity; higher logP (4.30) suggests improved membrane permeability .
3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid 532416-02-7 C₂₁H₁₉N₂O₄S* 394.44 3-Methoxynaphthalenyl Extended aromatic system enhances π-π stacking; higher molecular weight .
3-[(4-Hydroxyphenyl)carbamothioylamino]-2-methylpropanoic acid - C₁₂H₁₅N₂O₃S* ~283.3* 4-Hydroxyphenyl Hydroxyl group improves solubility; precursor to bioactive thiazoles .

*Inferred data due to absence of direct evidence for the target compound.

Biological Activity

3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, insecticidal, and cytotoxic activities. The compound's structure, synthesis, and mechanisms of action are also discussed.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S. It features a methoxybenzoyl group, a carbamothioylamino linkage, and a methyl group on the benzoic acid framework. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related benzoyl derivatives have shown effectiveness against various bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential efficacy.

Insecticidal Activity

A study focusing on the larvicidal activity of benzodioxole derivatives identified significant insecticidal properties against Aedes aegypti, a vector for several viral diseases. Although this compound was not directly tested in this context, the presence of similar functional groups in other compounds suggests it may possess comparable insecticidal activity .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeLC50 (μM)Reference
3,4-(Methylenedioxy) cinnamic acidLarvicidal28.9 ± 5.6
Benzoyl derivativesAntimicrobialVaries

Cytotoxicity and Safety Profile

Cytotoxicity studies are crucial for evaluating the safety of new compounds. Related studies have shown that certain benzodioxole derivatives exhibit low toxicity to human peripheral blood mononuclear cells at high concentrations (up to 5200 μM) . This suggests that this compound may also have a favorable safety profile, although specific data is needed for confirmation.

The mechanisms through which compounds like this compound exert their biological effects are not fully elucidated. However, it is hypothesized that the presence of both the methoxy and carbamothioyl groups may enhance interaction with biological targets such as enzymes or receptors involved in microbial growth or insect development.

Case Studies

While direct case studies on this specific compound are scarce, research into similar compounds provides valuable insights. For instance, compounds with methoxy and thioamide functionalities have been noted for their ability to disrupt cellular processes in target organisms, leading to their potential use as insecticides or antimicrobials.

Q & A

Q. What are the common synthetic routes for preparing 3-[(4-Methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Activation of 4-methoxybenzoic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate .
  • Step 2 : Reaction of the acid chloride with thiourea derivatives to introduce the carbamothioylamino group.
  • Step 3 : Coupling the intermediate with 2-methylbenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
    Key challenges include optimizing reaction conditions (e.g., temperature, solvent) to minimize side products and improve yields.

Q. How is the structural integrity of this compound validated post-synthesis?

Structural characterization employs:

  • X-ray crystallography : Resolves molecular geometry, including dihedral angles between the methoxybenzoyl and benzoic acid moieties .
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O stretch of the carbamothioylamino group at ~1650–1700 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and stereochemistry .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Dose-response studies using fluorescence-based or colorimetric methods (e.g., IC₅₀ determination) .
  • Receptor binding assays : Radioligand displacement experiments to assess affinity for target proteins .
  • Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines to probe antiproliferative effects .

Q. How can researchers ensure compound purity and stability during storage?

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% by area normalization) and detect degradation products .
  • Storage conditions : Lyophilized form at -20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the carbamothioylamino group .

Advanced Research Questions

Q. How can mechanistic insights into its enzyme inhibition be obtained?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., cyclooxygenase-2) .
  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Site-directed mutagenesis : Validate key residues in the enzyme’s active site interacting with the compound .

Q. How can contradictions in biological activity data across studies be resolved?

  • Structural analogs comparison : Evaluate how substituent variations (e.g., methoxy vs. ethoxy groups) alter activity .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers .

Q. What role do substituents play in modulating its reactivity and bioactivity?

  • Methoxy group : Enhances lipophilicity and metabolic stability compared to hydroxyl analogs .
  • Carbamothioylamino group : Facilitates hydrogen bonding with enzyme active sites, critical for inhibitory activity .
  • 2-Methylbenzoic acid moiety : Steric effects may influence binding pocket accessibility .

Q. What advanced techniques are used to study interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics (ka, kd) .
  • Cryo-Electron Microscopy (cryo-EM) : Visualize compound-protein complexes at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Methodological Considerations

  • Data contradiction mitigation : Cross-validate results using orthogonal techniques (e.g., SPR + ITC) .
  • Stereochemical control : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and assess activity differences .

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